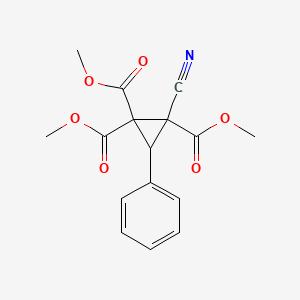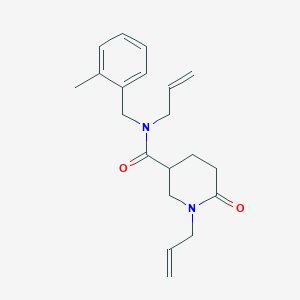![molecular formula C17H16N2O7S B4010341 2-(4-nitrophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4010341.png)
2-(4-nitrophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Vue d'ensemble
Description
The compound "2-(4-nitrophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate" belongs to a class of organic compounds known for their sulfonyl and nitro functional groups. These functional groups are pivotal in organic synthesis and medicinal chemistry due to their reactivity and ability to modify the biological activity of molecules.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reactions that typically start from readily available starting materials. For instance, the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines demonstrates the complexity and efficiency of modern synthetic methods without the need for catalysts and additives at room temperature (Yin‐Huan Jin et al., 2011).
Molecular Structure Analysis
Studies on related sulfonamide compounds, like 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, reveal detailed insights into molecular structures through spectroscopic and X-ray diffraction methods. These analyses show how structural parameters are accurately predicted and how molecular stability is influenced by hyperconjugative interactions and charge delocalization (K. Sarojini et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl and nitro groups are diverse. For example, the electrophilic aromatic substitution reactions of nitro compounds provide a basis for understanding the reactivity of the nitro group in various chemical environments. These reactions are pivotal in synthesizing complex organic molecules (H. Gibbs et al., 1978).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be profoundly affected by the presence of sulfonyl and nitro groups. For example, the crystal structure of related compounds can illustrate how molecular packing is influenced by intermolecular forces, providing insights into the compound's stability and reactivity (S. V. D. Heijden et al., 1975).
Applications De Recherche Scientifique
Electrochemical Properties and Reactions
Electrochemical studies on similar aryl sulfones with electron-withdrawing substituents, such as nitro groups, have shown unique behaviors under reduction conditions. These studies highlight the stability and reactivity of the radical anions formed, leading to products like p-nitrophenolate, which have applications in synthesizing other chemicals through various reaction pathways (Pilard et al., 2001).
Catalysis and Oxidation Processes
Molybdenum-doped graphite carbon nitride (g-C3N4) catalysts have been developed for the oxidation of various substrates, demonstrating the potential of sulfone and nitrophenyl-based compounds in enhancing catalytic activity for industrial applications, such as the selective oxidation of sulfides to sulfoxides, and N-compounds to N-oxides (Gonçalves et al., 2018).
Synthesis of Optically Active Compounds
The synthesis of optically active compounds from chiral aldehydes using similar sulfone compounds has been demonstrated, showcasing the utility of these materials in creating important building blocks for biologically active compounds. This includes the synthesis of β-hydroxy-α-amino acid and α,β-diamino acid esters, which are vital in pharmaceuticals and biochemical research (Foresti et al., 2003).
Potential Pesticidal Activity
Research into tribromomethyl phenyl sulfone derivatives has uncovered their potential as novel pesticides. This demonstrates the role that sulfone and nitrophenyl groups can play in the development of new, effective agricultural chemicals (Borys et al., 2012).
Material Science and Polymer Research
In material science and polymer research, compounds like guanidinium-functionalized poly(arylene ether sulfone) have been synthesized for applications in anion exchange polymer electrolytes. Such research highlights the versatility and potential of sulfone-based compounds in advanced material applications, including energy storage and conversion technologies (Kim et al., 2011).
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-12-2-8-15(9-3-12)27(24,25)18-10-17(21)26-11-16(20)13-4-6-14(7-5-13)19(22)23/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPJONGPDCBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4010270.png)
![methyl 2-cyclopentyl-3-[(6-methyl-2-pyridinyl)amino]-3-oxopropanoate](/img/structure/B4010275.png)

![1-(3-methoxy-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4010301.png)
![4-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010318.png)
![ethyl 4-{[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4010322.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4010323.png)
![1-{[(4-nitrophenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4010326.png)
![methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4010328.png)
![5-methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B4010329.png)
amine](/img/structure/B4010332.png)
![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4010335.png)
![5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4010348.png)
